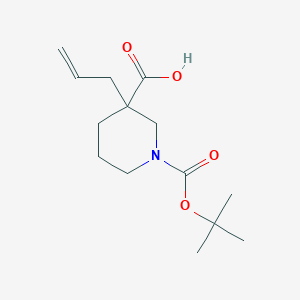

1-Boc-3-allylpiperidine-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSILKJJKWZCJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662894, DTXSID401163403 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-11-4, 159526-21-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-3-allylpiperidine-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Boc-3-allylpiperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] The precise installation of substituents on the piperidine ring is crucial for modulating pharmacological activity. The creation of quaternary carbon centers, such as the C3 position in this compound, presents a significant synthetic challenge. This molecule serves as a valuable building block for the synthesis of more complex drug candidates, where the allyl group provides a versatile handle for further functionalization, and the carboxylic acid allows for amide bond formation or other modifications.

This guide provides a detailed, field-proven pathway for the synthesis of this compound, starting from commercially available 1-Boc-piperidine-3-carboxylic acid. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights grounded in established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward approach centered on the formation of the key C-C bond at the C3 position. The target acid can be obtained from its corresponding ester via hydrolysis. The crucial C3-allyl bond can be formed through the α-alkylation of an enolate derived from a 1-Boc-piperidine-3-carboxylic acid ester. This strategy simplifies the complex target into readily available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is a three-step process beginning with the protection of the carboxylic acid as an ester, followed by the critical α-allylation, and concluding with deprotection to yield the final product.

Caption: Overall forward synthesis workflow.

Step 1: Esterification of 1-Boc-piperidine-3-carboxylic acid

Rationale: The initial carboxylic acid proton is highly acidic and would be preferentially deprotonated by the strong base used in the subsequent alkylation step.[2] Converting the carboxylic acid to a methyl ester masks this acidic proton and facilitates the formation of the desired α-carbon enolate. A simple Fischer esterification is an efficient method for this transformation.

Protocol:

-

To a solution of 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol (approx. 0.2 M solution), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1-Boc-piperidine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: α-Allylation via Enolate Formation

Rationale: This is the key bond-forming step. The use of a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is critical. LDA rapidly and irreversibly deprotonates the α-carbon to form the lithium enolate without competing nucleophilic attack at the ester carbonyl.[3] The low temperature prevents side reactions, such as self-condensation (Claisen condensation).[2] The resulting nucleophilic enolate then attacks the electrophilic allyl bromide in a standard SN2 reaction to form the quaternary carbon center.[4]

Protocol:

-

Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) by adding n-butyllithium to diisopropylamine at -78 °C under an inert atmosphere (e.g., argon or nitrogen). Stir for 30 minutes.

-

In a separate flask, dissolve Methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the ester solution to -78 °C (dry ice/acetone bath) and add the pre-formed LDA solution dropwise via cannula or syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Step 3: Saponification to the Carboxylic Acid

Rationale: The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is effective. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, followed by the loss of the methoxide leaving group. A subsequent acidic workup is required to protonate the resulting carboxylate salt.

Protocol:

-

Dissolve the purified Methyl 1-Boc-3-allylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[5]

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 1-Boc-piperidine-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 1-Boc-piperidine-3-carboxylate | >95% |

| 2 | Methyl 1-Boc-piperidine-3-carboxylate | LDA, Allyl Bromide | Methyl 1-Boc-3-allylpiperidine-3-carboxylate | 60-75% |

| 3 | Methyl 1-Boc-3-allylpiperidine-3-carboxylate | LiOH, HCl | This compound | 85-95% |

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence involving esterification, LDA-mediated α-allylation, and subsequent saponification. The critical step, the formation of the C3 quaternary center, is controlled through the careful choice of a strong, non-nucleophilic base and cryogenic reaction conditions to generate and trap the desired ester enolate. This robust and scalable pathway provides efficient access to a versatile building block for applications in drug discovery and development.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. [Link]

- Method for synthesizing 1-BOC-3-piperidone. (n.d.).

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

3-Allyl-1-boc-piperidine-3-carboxylic acid, 98%. (n.d.). Advent Chembio. [Link]

-

Substituted carboxylic compound synthesis by allylation. (n.d.). Organic Chemistry Portal. [Link]

- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.).

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. (n.d.). ResearchGate. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (n.d.). White Rose Research Online. [Link]

-

Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). (2014, July 28). YouTube. [Link]

-

Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. [Link]

-

1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides. (n.d.). Royal Society of Chemistry. [Link]

-

Alkylation of enolates. (n.d.). [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-allylpiperidine-3-carboxylic acid

Foreword: The Significance of Substituted Piperidine Scaffolds

Substituted piperidine rings are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds. The precise installation of functional groups onto the piperidine scaffold allows for the fine-tuning of a molecule's pharmacological properties, influencing its potency, selectivity, and pharmacokinetic profile. 1-Boc-3-allylpiperidine-3-carboxylic acid is a versatile building block that incorporates three key features: a protected nitrogen (Boc group), a quaternary center at the 3-position, and a reactive allyl group. This combination makes it a valuable intermediate for the synthesis of complex molecular architectures, including spirocyclic compounds and other densely functionalized piperidine derivatives for drug discovery and development. This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, grounded in established chemical principles and supported by practical, field-proven insights.

I. Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound hinges on the α-alkylation of a suitable precursor. The most logical and widely employed strategy involves the following key transformations:

-

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is highly nucleophilic and would interfere with the desired alkylation reaction. Therefore, it is crucial to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions required for enolate formation and its facile removal under acidic conditions.

-

Esterification of the Carboxylic Acid: The direct alkylation of a carboxylic acid at the α-position is challenging due to the acidity of the carboxylic proton. Esterification of the carboxylic acid to a simple alkyl ester, such as a methyl or ethyl ester, is a necessary step to enable the formation of the corresponding enolate.

-

α-Allylation via Enolate Formation: The core C-C bond-forming reaction is the alkylation of the ester enolate with an allyl halide. This reaction requires the use of a strong, non-nucleophilic base to deprotonate the α-carbon, followed by the introduction of the allyl electrophile.

-

Saponification of the Ester: The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup.

The overall synthetic workflow can be visualized as follows:

1-Boc-3-allylpiperidine-3-carboxylic acid chemical properties and structure

An In-depth Technical Guide to 1-Boc-3-allylpiperidine-3-carboxylic acid: A Quaternary Scaffolding for Advanced Drug Discovery

Executive Summary

This compound is a synthetic, non-proteinogenic amino acid built upon a piperidine scaffold. Its defining feature is a quaternary stereocenter at the C3 position, which imparts significant conformational rigidity. This structural constraint is of high value in medicinal chemistry for designing potent and selective therapeutic agents with improved pharmacological profiles. This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, a detailed representative synthesis protocol, chemical reactivity, and its applications as a sophisticated building block in modern drug development.

Introduction: The Significance of Constrained Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Introducing substituents onto this ring allows for the precise positioning of pharmacophoric elements in three-dimensional space. This compound belongs to a class of compounds known as constrained amino acids. By replacing a standard amino acid with a conformationally restricted analogue, researchers can lock a peptide or small molecule into a specific bioactive conformation. This often leads to enhanced binding affinity for a biological target, increased selectivity, and improved metabolic stability.

The subject molecule is particularly noteworthy for three key functional handles:

-

A Boc-protected amine , which allows for straightforward integration into peptide synthesis workflows or for selective deprotection to reveal a nucleophilic secondary amine.

-

A carboxylic acid , which can be readily converted into amides, esters, or reduced to an alcohol, enabling diverse derivatization pathways.

-

An allyl group , a versatile functional group that can participate in a wide range of chemical transformations, including oxidation, reduction, cross-metathesis, and addition reactions.

The presence of a fully substituted carbon at the C3 position creates a quaternary stereocenter, providing a fixed and predictable orientation for the attached functional groups.

Molecular Structure and Stereochemistry

Chemical Structure

The systematic IUPAC name for the molecule is 3-allyl-1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid. It features a piperidine ring where the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The C3 carbon of the ring is substituted with both an allyl group and a carboxylic acid group.

Caption: 2D structure of this compound.

Stereochemistry

The C3 carbon is a chiral center. The molecule is commercially available as a racemate. The synthesis of enantiomerically pure forms would require either a chiral starting material, a chiral auxiliary, or resolution of the final racemic mixture. The stereochemistry at this center is critical as it dictates the spatial orientation of the carboxylic acid and allyl groups, which will, in turn, influence its interaction with chiral biological macromolecules.

Physicochemical and Spectroscopic Properties

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in public literature. The table below summarizes known data for the target compound and its parent scaffold, 1-Boc-piperidine-3-carboxylic acid, for comparison.

| Property | Value (Target Compound) | Value (Parent Compound) | Reference(s) |

| CAS Number | 959236-11-4 | 88495-54-9 ((S)-form) | [1] |

| Molecular Formula | C₁₄H₂₃NO₄ | C₁₁H₁₉NO₄ | [2][3] |

| Molecular Weight | 269.34 g/mol | 229.27 g/mol | [2][3] |

| Appearance | Not Reported | White to off-white solid | [1] |

| Melting Point | Not Reported | 165-169 °C ((S)-form) | [1] |

Expected Spectroscopic Profile

While specific spectra for this exact molecule are not publicly available, a detailed profile can be predicted based on its functional groups and data from structurally similar compounds.[4][5]

-

¹H NMR:

-

Boc Group: A characteristic singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

-

Piperidine Ring: A series of complex multiplets between δ 1.5-3.8 ppm would correspond to the CH₂ protons of the piperidine ring. The protons on C2 and C6, adjacent to the nitrogen, would likely be the most deshielded.

-

Allyl Group: Three distinct signals are expected: a doublet of triplets (or multiplet) for the CH₂ group adjacent to the ring (δ ~2.5 ppm), a multiplet for the internal CH (δ ~5.7-5.9 ppm), and two multiplets for the terminal =CH₂ protons (δ ~5.0-5.2 ppm).

-

Carboxylic Acid: A broad singlet for the acidic proton, typically > δ 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Boc Group: Two signals are expected: one for the quaternary carbon of the t-butyl group at ~80 ppm and one for the carbonyl carbon at ~155 ppm. The methyl carbons will appear around δ 28 ppm.

-

Piperidine Ring: Signals for the five ring carbons would appear in the δ 25-55 ppm range.

-

Quaternary C3 Carbon: A signal around δ 45-55 ppm is expected for this key carbon.

-

Allyl Group: Three signals: ~135 ppm (internal CH), ~117 ppm (=CH₂), and ~40 ppm (CH₂ attached to the ring).

-

Carboxylic Acid: The carbonyl carbon signal would appear significantly downfield, typically in the δ 175-180 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretches: Two distinct carbonyl bands are expected. A strong band around 1700-1725 cm⁻¹ for the carboxylic acid C=O, and another strong band around 1680-1700 cm⁻¹ for the carbamate (Boc) C=O.[5]

-

C=C Stretch: A medium intensity band around 1640 cm⁻¹ corresponding to the allyl group's double bond.

-

Synthesis and Purification

A specific, peer-reviewed synthesis for this compound is not readily found. However, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, starting from the commercially available 1-Boc-piperidine-3-carboxylic acid.

Retrosynthetic Analysis & Strategy

The key transformation is the introduction of the allyl group at the C3 position, alpha to the carboxylic acid. Direct alkylation of the carboxylic acid is difficult. A more viable strategy involves converting the carboxylic acid to an ester, which can then be deprotonated at the alpha-carbon to form an enolate, followed by nucleophilic attack on an allyl halide. The final step is the hydrolysis of the ester back to the carboxylic acid.

Caption: Retrosynthetic pathway for the target molecule.

Representative Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own reaction optimizations.

Step 1: Esterification of 1-Boc-piperidine-3-carboxylic acid

-

Rationale: Conversion to the methyl or ethyl ester protects the carboxylic acid and activates the alpha-proton for the subsequent alkylation step.

-

Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol (or ethanol) (approx. 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. The addition is exothermic.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: α-Allylation of the Ester Intermediate

-

Rationale: This is the key bond-forming step. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively form the enolate of the ester at the C3 position. The resulting nucleophilic enolate then reacts with allyl bromide in an Sₙ2 reaction.

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Dissolve the methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

-

Rationale: The final step is the conversion of the ester back to the carboxylic acid using base-mediated hydrolysis.

-

Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.

-

Concentrate the mixture to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with cold 1 M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Derivatization Potential

The molecule's three distinct functional groups offer a rich landscape for further chemical modification.

-

Carboxylic Acid: This group is a versatile handle for forming amide bonds, which is central to its use in peptide and peptidomimetic synthesis. Standard coupling reagents like EDC/NHS or HATU can be employed to couple the acid with various amines.[6] The acid can also be reduced to a primary alcohol using reagents like borane (BH₃) or lithium aluminum hydride (LAH), though the latter would also remove the Boc group.

-

Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to liberate the secondary piperidine nitrogen. This amine can then be used in reductive amination, acylation, or arylation reactions.

-

Allyl Group: The terminal double bond is a gateway to numerous transformations. It can be:

-

Hydrogenated to a propyl group.

-

Oxidized (e.g., via ozonolysis or dihydroxylation) to introduce aldehydes or diols.

-

Used in olefin metathesis reactions to form more complex structures.

-

Subjected to hydroboration-oxidation to yield a terminal alcohol.

-

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a high-value building block for creating complex molecules with precisely controlled three-dimensional structures.

-

Constrained Peptidomimetics: Incorporating this scaffold into a peptide sequence can force a specific turn or conformation, which can be crucial for mimicking a natural binding epitope while improving resistance to proteases.

-

Scaffold for Combinatorial Libraries: The orthogonal reactivity of its functional groups makes it an ideal core for generating libraries of diverse small molecules. For example, the carboxylic acid can be coupled to a library of amines, followed by Boc deprotection and reaction with a library of sulfonyl chlorides, and finally, modification of the allyl group.

-

Fragment-Based Drug Discovery (FBDD): The piperidine core itself is a common and effective fragment. This more elaborated version can be used to "grow" a fragment hit into a more potent lead compound by utilizing the vector-like orientation of the allyl and carboxylate groups to probe nearby pockets in a protein's active site.

The structural rigidity and dense functionality of this compound make it a powerful tool for medicinal chemists aiming to overcome challenges in potency, selectivity, and pharmacokinetics.

Conclusion

This compound is a sophisticated chemical building block with significant potential in the field of drug discovery. Its conformationally rigid piperidine core, crowned with a quaternary stereocenter and three distinct and versatile functional groups, provides a robust platform for the synthesis of novel and complex molecular architectures. While detailed physicochemical and biological data remain to be published, its structural features strongly position it as a valuable asset for constructing the next generation of precisely engineered therapeutic agents.

References

- 1. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 [sigmaaldrich.com]

- 2. | Advent [adventchembio.com]

- 3. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

A Practical Guide to the Spectroscopic Characterization of 1-Boc-3-allylpiperidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Boc-3-allylpiperidine-3-carboxylic acid (CAS 959236-11-4), a substituted piperidine derivative of interest in synthetic chemistry and drug discovery. As a compound with limited publicly available characterization data, this document serves as a predictive and methodological guide for researchers.[1][2] It outlines the theoretical basis for its spectral features and provides robust, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind predicted spectral patterns is explained, drawing from established principles and data from analogous structures.

Introduction and Molecular Structure

This compound is a chiral heterocyclic compound featuring a piperidine core, a common scaffold in medicinal chemistry. The structure is characterized by three key functionalities attached to this core:

-

A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

-

An allyl group at the C3 position.

-

A carboxylic acid group, also at the C3 position, creating a quaternary carbon center.

The molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Given the quaternary center at C3, the molecule is chiral and can exist as (R) and (S) enantiomers. The lack of extensive published spectra necessitates a predictive approach grounded in the fundamental principles of spectroscopy. This guide will empower the researcher to confirm the compound's identity and purity with confidence.[2]

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Due to the conformational flexibility of the piperidine ring and restricted rotation around the N-Boc bond, some signals may appear broadened at room temperature. Variable temperature NMR studies could be employed to resolve these dynamic effects if necessary.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for each component of the molecule. The chemical shifts are estimated based on analogous structures and standard functional group values.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H | Highly deshielded, exchangeable proton. Often very broad.[3] |

| Allyl (-CH=) | 5.6 - 5.9 | ddt | 1H | Vinyl proton at C2', coupled to protons at C1' and C3'. |

| Allyl (=CH₂) | 5.0 - 5.2 | m | 2H | Terminal vinyl protons at C3', diastereotopic. |

| Piperidine (N-CH₂) | 3.0 - 4.0 | m | 4H | Protons at C2 and C6 are deshielded by the adjacent nitrogen and Boc group. May show complex splitting and broadening. |

| Allyl (-CH₂-) | 2.4 - 2.7 | m | 2H | Protons at C1' adjacent to the quaternary center and the double bond. |

| Piperidine (-CH₂-) | 1.5 - 2.2 | m | 4H | Protons at C4 and C5 of the piperidine ring. |

| Boc (-C(CH₃)₃) | 1.4 - 1.5 | singlet | 9H | Nine equivalent protons of the tert-butyl group, typically a sharp singlet. |

Predicted ¹³C NMR Spectrum

The carbon spectrum will be critical for confirming the full carbon skeleton, especially the quaternary carbons.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |

| Carboxylic Acid (-C OOH) | 175 - 180 | Carbonyl carbon of the carboxylic acid.[3] |

| Boc (-C O-) | 154 - 156 | Carbonyl carbon of the carbamate group. |

| Allyl (-C H=) | 132 - 135 | Internal sp² carbon of the allyl group. |

| Allyl (=C H₂) | 118 - 120 | Terminal sp² carbon of the allyl group. |

| Boc (-C (CH₃)₃) | 79 - 81 | Quaternary carbon of the tert-butyl group. |

| Piperidine (C3) | 45 - 55 | Quaternary sp³ carbon. Its assignment would be definitively confirmed via HMBC. |

| Piperidine (C2, C6) | 40 - 50 | Carbons adjacent to nitrogen. May be broadened. |

| Allyl (-C H₂-) | 35 - 45 | Aliphatic carbon of the allyl group. |

| Piperidine (C4, C5) | 20 - 30 | Remaining piperidine ring carbons. |

| Boc (-C(C H₃)₃) | 28 - 29 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to provide a self-validating dataset for unambiguous structural confirmation.

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. DMSO-d₆ is often preferred for observing the carboxylic acid proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Acquire data on a spectrometer with a minimum field strength of 400 MHz.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a standard pulse program. Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans.

-

¹³C{¹H} NMR: Acquire with a standard proton-decoupled pulse program. Use a relaxation delay of 2 seconds and acquire a sufficient number of scans (e.g., 1024-4096) for good signal-to-noise.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

-

-

2D Spectra Acquisition:

-

COSY (¹H-¹H): Identifies proton-proton couplings. Crucial for mapping the piperidine and allyl spin systems.

-

HSQC (¹H-¹³C): Correlates protons with their directly attached carbons.

-

HMBC (¹H-¹³C): Detects long-range (2-3 bond) correlations. This is essential for connecting the fragments, for example, correlating the allyl protons to the C3 quaternary carbon and the Boc protons to the carbamate carbonyl.

-

Caption: Key HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the carbamate moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, very broad | The broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[3][4] |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium-Strong | Aliphatic C-H bonds in the piperidine, allyl, and Boc groups. |

| ~1740 | C=O stretch (Carbamate) | Strong, sharp | The Boc group carbonyl typically absorbs at a higher frequency than the carboxylic acid carbonyl. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp | The carbonyl of the hydrogen-bonded carboxylic acid dimer.[5] May overlap with the carbamate C=O. |

| ~1645 | C=C stretch (Allyl) | Weak-Medium | Alkene stretch. |

| 1150 - 1300 | C-O stretch | Strong | Overlapping stretches from the carboxylic acid and carbamate groups. |

| ~910 & ~990 | =C-H bend (Allyl) | Medium | Out-of-plane bends for the terminal vinyl group. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Predicted Mass Spectrum (ESI+)

-

Molecular Ion: The primary ion observed in positive mode ESI would be the protonated molecule, [M+H]⁺, at m/z 270.17. Adducts with sodium, [M+Na]⁺ at m/z 292.15, or potassium, [M+K]⁺ at m/z 308.12, are also possible.

-

Key Fragmentation Pathways:

-

Loss of Boc Group: The most characteristic fragmentation for Boc-protected amines is the loss of the entire protecting group or parts of it.

-

m/z 214.11: Loss of isobutylene (-56 Da) from the Boc group, [M+H - C₄H₈]⁺.

-

m/z 170.12: Loss of the entire Boc group (-100 Da), [M+H - C₅H₈O₂]⁺. This would result in the protonated 3-allylpiperidine-3-carboxylic acid.

-

-

Loss of Carboxyl Group: Loss of the carboxylic acid moiety as CO₂ and H₂O is also plausible.

-

m/z 224.18: Loss of formic acid (-46 Da), [M+H - CH₂O₂]⁺.

-

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize nebulizer gas pressure and drying gas flow rate and temperature.

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 270.17) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Conclusion

While experimental spectra for this compound are not readily found in public literature, a comprehensive analytical characterization is achievable through standard spectroscopic techniques. This guide provides the expected NMR, IR, and MS spectral features based on established chemical principles. By following the detailed experimental protocols, researchers can generate a robust, self-validating data package to unequivocally confirm the structure and purity of this valuable synthetic building block, enabling its confident use in further research and development.

References

-

PubChem. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]

-

J&K Scientific. (R)-1-Boc-piperidine-3-carboxylic acid, 97%. Available from: [Link]

-

KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Method for synthesizing 1-BOC-3-piperidone.

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-Boc-3-allylpiperidine-3-carboxylic acid (CAS: 959236-11-4): A Versatile Building Block for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

1-Boc-3-allylpiperidine-3-carboxylic acid is a sophisticated, multifunctional chemical intermediate designed for advanced applications in organic synthesis and medicinal chemistry. Its structure incorporates a piperidine core, a foundational scaffold in numerous pharmaceutical agents, with strategically placed functional groups that allow for precise and sequential chemical modifications.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and controlled reactivity, while the quaternary center at the 3-position, substituted with both a carboxylic acid and an allyl group, provides two orthogonal handles for molecular elaboration.[3][4] This guide elucidates the compound's core properties, outlines a robust synthetic strategy, and explores its vast potential as a building block in the development of novel therapeutics.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 959236-11-4 | [5][6] |

| Molecular Formula | C₁₄H₂₃NO₄ | [7][8] |

| Molecular Weight | 269.34 g/mol | [6] |

| IUPAC Name | 3-allyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | [6] |

| Synonyms | This compound | [9] |

| Physical Form | Solid | [5] |

| InChI Key | 1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | [6] |

The Architectural Significance of a Multifunctional Scaffold

The utility of this compound stems from the synergistic interplay of its three primary structural components. Understanding the role of each moiety is critical to leveraging its full synthetic potential.

The Piperidine Core: A Privileged Structure

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceutical compounds, valued for its conformational properties and its ability to present substituents in a well-defined three-dimensional space.[2] Piperidine derivatives are central to drugs targeting a wide array of conditions, including neurological disorders and inflammatory diseases.[10][11][12]

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in non-peptide chemistry.[13] Its function is to render the piperidine nitrogen non-nucleophilic and non-basic, thereby preventing unwanted side reactions during subsequent synthetic steps.[3][4] The key advantage of the Boc group is its stability to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, coupled with its clean and facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl).[4][14][15] This acid-lability is fundamental to orthogonal protection strategies, allowing for selective deprotection without disturbing other sensitive functional groups.[3]

The Quaternary Allyl-Carboxylic Acid Center: A Hub for Derivatization

The geminally disubstituted carbon at the 3-position offers two distinct points for chemical modification:

-

Carboxylic Acid: This functional group is a versatile handle for forming amide bonds, a cornerstone of drug design.[2] It can be activated and coupled with a vast library of amines to generate diverse carboxamide derivatives. Furthermore, the carboxylic acid moiety itself is a key pharmacophoric feature in many drugs, capable of forming critical ionic interactions with biological targets.[16]

-

Allyl Group: The terminal alkene of the allyl group is a gateway to a wealth of chemical transformations. It can undergo oxidation (e.g., ozonolysis to an aldehyde, dihydroxylation to a diol), reduction, or participate in carbon-carbon bond-forming reactions like olefin metathesis, providing a powerful tool for scaffold elaboration.

Synthetic Strategy and Methodologies

While multiple routes to substituted piperidines exist, a highly effective and logical approach to this compound involves the α-alkylation of a readily available precursor.

Proposed Synthetic Pathway

The synthesis originates from N-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid), which is commercially available.[17] The core transformation is the deprotonation of the α-carbon to the carboxylic acid, followed by quenching the resulting enolate with an allyl electrophile.

Caption: Proposed synthesis of the target compound via α-alkylation.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-Boc-nipecotic acid.

Materials:

-

N-Boc-nipecotic acid (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.2 eq.)

-

Diisopropylamine (2.2 eq.)

-

Allyl bromide (1.2 eq.)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), cool a solution of diisopropylamine in anhydrous THF to -78 °C (acetone/dry ice bath). Add n-butyllithium dropwise via syringe and stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

Dianion Formation: Dissolve N-Boc-nipecotic acid in anhydrous THF and cool the solution to -78 °C in a separate flask. Transfer the freshly prepared LDA solution from Step 1 into this flask via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion (deprotonation of both the carboxylic acid and the α-carbon).

-

Alkylation: Add allyl bromide dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Quench the reaction by carefully adding 1 M HCl until the pH is acidic (~pH 3-4). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development and Medicinal Chemistry

This molecule is not an end-product but a versatile starting point for constructing more complex molecular architectures.

Workflow for Synthetic Elaboration

The logical flow for utilizing this building block involves sequential modification of its functional handles, culminating in the deprotection of the piperidine nitrogen to reveal the final amine, which is often a key pharmacophoric element.

Caption: General workflow for elaborating the building block.

Key Transformations

-

Amide Coupling: The carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and reacted with primary or secondary amines to form a diverse library of amide derivatives. This is a primary strategy for exploring structure-activity relationships (SAR).[2]

-

Allyl Group Functionalization:

-

Oxidative Cleavage: Ozonolysis followed by a reductive workup yields a primary alcohol, while an oxidative workup yields a carboxylic acid. This converts the allyl group into a two-carbon linker with a terminal functional group.

-

Dihydroxylation: Treatment with OsO₄/NMO or other dihydroxylating agents produces a vicinal diol, a useful precursor for further modification.

-

Cross-Metathesis: Reaction with other olefins in the presence of a Grubbs-type catalyst allows for the installation of more complex side chains.

-

-

Boc Deprotection: The final step in many synthetic sequences is the removal of the Boc group using a strong acid like trifluoroacetic acid in dichloromethane (DCM) or HCl in an alcohol or ether.[13][14] This unmasks the secondary amine of the piperidine ring, which can be crucial for biological activity or can be used for further N-alkylation or N-arylation reactions.

Analytical Characterization Profile (Predicted)

Confirmation of the compound's identity would be achieved through standard analytical techniques. The expected spectral features are:

-

¹H NMR: Characteristic signals would include a broad singlet for the 9 protons of the tert-butyl group (~1.4-1.5 ppm), multiplets for the piperidine ring protons, signals for the allyl group including methylene protons (~2.5 ppm) and vinylic protons (~5.0-6.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Key resonances would be observed for the carbonyls of the Boc group (~155 ppm) and the carboxylic acid (~175-180 ppm), the quaternary carbon of the Boc group (~80 ppm), the quaternary carbon at the 3-position, and the sp² carbons of the allyl group (~118 and 134 ppm).

-

Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum would show a prominent ion corresponding to [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ would be expected.

Conclusion

This compound is a high-value synthetic intermediate, expertly designed for the efficient construction of complex, piperidine-containing molecules. Its pre-installed, orthogonally reactive functional groups—a protected amine, a modifiable alkene, and a versatile carboxylic acid—provide researchers with a powerful platform for generating novel chemical entities. This strategic combination of features minimizes the need for lengthy de novo ring synthesis and protection/deprotection sequences, accelerating the discovery and development of next-generation therapeutics.

References

- The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide - Benchchem.

- tert-Butyloxycarbonyl protecting group - Wikipedia.

- Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group - NINGBO INNO PHARMCHEM CO.,LTD.

- BOC Protection and Deprotection - J&K Scientific LLC.

- The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.

- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook.

- Boc Protecting Group for Amines - Chemistry Steps.

- This compound AldrichCPR - Sigma-Aldrich.

- A kind of preparation method of (S)

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P

- Piperidine Synthesis - DTIC.

- This compound | 959236-11-4 - Sigma-Aldrich.

- 1-Boc-3-烯丙基哌啶-3-甲酸 | CAS:959236-11-4 | 希恩思试剂.

- This compound sigma-aldrich compound - Sigma-Aldrich.

- 3-Allyl-1-boc-piperidine-3-carboxylic acid, 98% - Advent Chembio.

- 3-Allyl-1-boc-piperidine-3-carboxylic acid, 98% - Advent Chembio.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.

- 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 - PubChem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- 1-Boc-3-piperidone - Chem-Impex.

- (S)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA - Chem-Impex.

- 1-Z-Piperidine-3-carboxylic acid - Chem-Impex.

- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchG

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 959236-11-4 [sigmaaldrich.com]

- 6. This compound | 959236-11-4 [sigmaaldrich.com]

- 7. 3-Allyl-1-boc-piperidine-3-carboxylic acid, 98% | Advent [adventchembio.com]

- 8. | Advent [adventchembio.com]

- 9. 1-Boc-3-烯丙基哌啶-3-甲酸 | CAS:959236-11-4 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. jk-sci.com [jk-sci.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Resolution of 1-Boc-3-allylpiperidine-3-carboxylic Acid Enantiomers

Abstract

This guide provides an in-depth technical exploration of the methodologies for the chiral resolution of racemic 1-Boc-3-allylpiperidine-3-carboxylic acid. As a valuable chiral building block in modern drug discovery, the efficient separation of its enantiomers is of critical importance. This document delves into the foundational principles and practical execution of three primary resolution strategies: classical diastereomeric salt crystallization, enzyme-catalyzed kinetic resolution, and direct enantioseparation by chiral chromatography. Each section offers a detailed examination of the underlying scientific principles, step-by-step experimental protocols, and data-driven insights to empower researchers, chemists, and drug development professionals in selecting and optimizing the most suitable resolution strategy for their specific needs.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. When substituted at the 3-position with a quaternary stereocenter, as in this compound (MW: 269.34 g/mol ), the resulting molecule is chiral. It is a well-established principle that enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[] Consequently, the ability to access enantiomerically pure forms of such building blocks is not merely an academic exercise but a regulatory and therapeutic necessity.

While asymmetric synthesis offers an elegant route to a single enantiomer, chiral resolution of a readily prepared racemate remains a pragmatic, scalable, and often more economical strategy.[2] This guide focuses exclusively on resolution techniques, providing a comprehensive framework for separating the enantiomers of the title compound.

Foundational Strategy: Diastereomeric Salt Formation and Fractional Crystallization

The most established and widely implemented method for resolving racemic acids is the formation of diastereomeric salts.[3] This technique leverages a core principle of stereochemistry: while enantiomers share identical physical properties, diastereomers do not.[][4] By reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent system.[2][3]

Causality and Selection of the Resolving Agent

The success of this method hinges on the selection of an appropriate resolving agent. The agent must form a stable salt that crystallizes well, and critically, one of the two diastereomeric salts must be significantly less soluble than the other in a chosen solvent. This selection is often empirical, requiring the screening of several candidates. For carboxylic acids, common resolving agents are chiral amines such as:

-

(R)-(+)- or (S)-(-)-1-Phenylethylamine

-

Cinchona alkaloids (e.g., Cinchonidine, Quinine)

-

Brucine

-

(1R,2R)-(-)-1-(4-Nitrophenyl)-2-amino-1,3-propanediol ("levobase")[5]

The differential solubility arises from the distinct three-dimensional packing of the diastereomeric salts in the crystal lattice, which is influenced by a network of hydrogen bonds, ionic interactions, and van der Waals forces.[2]

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization

-

Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, acetone, or mixtures thereof).[6]

-

Addition of Resolving Agent: To the warm solution, add 0.5-1.0 equivalents of the chosen chiral amine resolving agent. The use of 0.5 equivalents is often preferred as it can maximize the recovery of the less soluble salt.

-

Crystallization: Heat the mixture until a clear solution is obtained.[6] Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

-

Maturation: Allow the mixture to stand at room temperature or in a refrigerator (e.g., 4 °C) for several hours (typically 12-18 hours) to maximize the yield of the crystallized salt.[6]

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2. This protonates the carboxylic acid and liberates it from the amine salt.

-

Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC (see Section 4.0).

Data Presentation: Screening of Chiral Resolving Agents

| Resolving Agent | Solvent System | Yield of Salt (%) | % ee of Liberated Acid |

| (S)-(-)-1-Phenylethylamine | Ethanol | 42% | 85% (R-enantiomer) |

| (R)-(+)-1-Phenylethylamine | Ethanol | 40% | 82% (S-enantiomer) |

| Cinchonidine | Acetone | 35% | 92% (R-enantiomer) |

| Brucine | Methanol/Water (9:1) | 45% | 95% (S-enantiomer) |

| (Data is illustrative and serves as an example of a screening summary.) |

Visualization: Diastereomeric Salt Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the inherent stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[7][8] In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For a racemic carboxylic acid, this typically involves an enzyme-catalyzed esterification. At approximately 50% conversion, the reaction mixture contains one enantiomer as an ester and the other as the unreacted acid, allowing for their chemical separation.[9]

Causality: The Chiral Active Site

Lipases, such as those from Pseudomonas cepacia (Lipase PS) or Candida antarctica (Novozym 435), function effectively in non-aqueous environments.[7][8] Their active site creates a specific three-dimensional chiral pocket. One enantiomer of the substrate fits optimally into this pocket, leading to efficient catalysis, while the other enantiomer binds poorly, resulting in a significantly slower reaction rate.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Setup: To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., toluene, methyl tert-butyl ether), add a simple alcohol (e.g., n-butanol, 1.5 eq).

-

Enzyme Addition: Add the lipase catalyst (e.g., 10-50% by weight of the substrate). The enzyme can be a crude powder or immobilized on a solid support.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-50 °C).

-

Monitoring: Monitor the reaction progress by TLC, GC, or HPLC to determine the percent conversion. The ideal endpoint is as close to 50% conversion as possible to maximize the yield and % ee of both products.

-

Workup & Separation:

-

Filter off the enzyme catalyst (which can often be reused).

-

Concentrate the filtrate.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1 M NaHCO₃).

-

The unreacted carboxylic acid will move into the aqueous phase. The ester product will remain in the organic phase.

-

-

Isolation:

-

Acid: Acidify the aqueous phase with 1 M HCl and extract with ethyl acetate to recover the unreacted, enantiomerically enriched acid.

-

Ester: Wash, dry, and concentrate the organic phase to isolate the enantiomerically enriched ester. This can be hydrolyzed back to the corresponding carboxylic acid using standard basic hydrolysis conditions (e.g., LiOH in THF/water) if desired.

-

Data Presentation: Screening of Biocatalysts

| Enzyme | Solvent | Alcohol | Time (h) | Conversion (%) | % ee of Unreacted Acid |

| Lipase PS (P. cepacia) | Toluene | n-Butanol | 24 | 48% | >98% |

| Novozym 435 (C. antarctica) | MTBE | Benzyl Alcohol | 18 | 51% | 95% |

| Amano Lipase AK | Heptane | n-Butanol | 48 | 45% | 91% |

| (Data is illustrative and serves as an example of a screening summary.) |

Visualization: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution of a carboxylic acid.

Direct Separation: Chiral Preparative Chromatography

Chiral chromatography offers a direct method for separating enantiomers without chemical derivatization.[10] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and elute separately.[11] While analytical chiral HPLC is used to determine % ee, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be used to isolate gram-quantities of pure enantiomers. SFC is often preferred for preparative separations due to its speed, lower solvent consumption, and easier product isolation.[12]

Principle: Chiral Recognition on the Stationary Phase

CSPs are typically composed of a chiral selector molecule immobilized on a silica support. For acidic compounds like the target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® IA, IB, IC) are highly effective.[13] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Experimental Protocol: Preparative Chiral SFC

-

Method Development (Analytical Scale):

-

Screen a panel of chiral columns (e.g., Chiralpak IA, IC, ID) using an analytical SFC or HPLC system.

-

Test various mobile phases, typically a mixture of supercritical CO₂ and a polar co-solvent (e.g., methanol, ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Identify the column and mobile phase combination that provides the best separation (baseline resolution, Rs > 1.5).

-

-

Scale-Up to Preparative System:

-

Transfer the optimized method to a preparative SFC system equipped with a larger diameter column of the same stationary phase.

-

Dissolve the racemic this compound in the mobile phase co-solvent to create a concentrated sample solution.

-

-

Injection and Fraction Collection:

-

Perform stacked injections of the sample solution onto the column.

-

Use an automated fraction collector triggered by the UV detector signal to collect the two eluting enantiomer peaks into separate vessels.

-

-

Product Isolation:

-

Combine the fractions for each respective enantiomer.

-

Remove the solvent under reduced pressure to yield the isolated, enantiomerically pure products.

-

Data Presentation: Chiral Column Screening Summary

| Column | Co-Solvent (in CO₂) | Additive | t_R1 (min) | t_R2 (min) | Resolution (Rs) |

| Chiralpak IA | 20% Methanol | 0.1% TFA | 3.5 | 4.2 | 1.8 |

| Chiralpak IB | 25% Isopropanol | 0.1% TFA | 5.1 | 5.5 | 0.9 |

| Chiralpak IC | 15% Ethanol | 0.2% Acetic Acid | 4.8 | 6.1 | 2.5 |

| (Data is illustrative for an analytical SFC screening.) |

Visualization: Principle of Chiral Chromatography

Caption: Schematic principle of enantiomeric separation on a chiral column.

Conclusion and Method Selection

The chiral resolution of this compound can be successfully achieved through several robust methodologies.

-

Diastereomeric salt crystallization is a classical, cost-effective method well-suited for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified. Its primary drawback is the empirical and sometimes laborious screening process.

-

Enzymatic kinetic resolution offers high selectivity and operates under mild conditions, often yielding products with very high enantiomeric purity. However, it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer unless the unwanted enantiomer can be racemized and recycled.

-

Preparative chiral chromatography (SFC/HPLC) provides a direct and often rapid separation with high recovery of both enantiomers. While highly effective, the initial capital investment for equipment and the cost of chiral stationary phases can be significant, making it ideal for high-value compounds or when other methods fail.

The optimal choice depends on the desired scale, available resources, development timeline, and economic constraints of the project. A thorough evaluation, beginning with analytical screening, is essential for identifying the most efficient and scalable path to the desired enantiomerically pure piperidine building block.

References

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.

-

Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Retrieved from [Link]

-

Goswami, A., et al. (2003). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Organic Process Research & Development - ACS Publications. Retrieved from [Link]

-

ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved from [Link]

-

ResearchGate. (2003). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN101209990B - Resolution method for 3-piperidine formic acid ester.

-

Advent Chembio. (n.d.). 3-Allyl-1-boc-piperidine-3-carboxylic acid, 98%. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

J-STAGE. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]

-

Alfindee, R., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC - NIH. Retrieved from [Link]

-

PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

-

ResearchGate. (2023). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

-

ResearchGate. (2020). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Retrieved from [Link]

Sources

- 2. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoselective Synthesis of 1-Boc-3-allylpiperidine-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Constrained Amino Acids

In the landscape of modern medicinal chemistry and drug discovery, the rational design of molecules with precise three-dimensional architecture is paramount. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products, valued for their favorable physicochemical properties.[1][2] When substituted at the 3-position with a quaternary stereocenter bearing both alkyl and carboxylic acid functionalities, they become constrained α-amino acid analogues. These structures are of immense interest as they can enforce specific conformations in peptides, enhance metabolic stability, and serve as versatile chiral building blocks for complex molecular targets.[3]

The subject of this guide, 1-Boc-3-allylpiperidine-3-carboxylic acid, embodies this molecular class. Its synthesis, however, presents a significant stereochemical challenge: the creation of a fully substituted carbon center with high enantiomeric purity. This guide provides a comprehensive overview of the key strategies developed to address this challenge, delving into the mechanistic rationale behind each approach and offering field-proven insights for practical application.

Retrosynthetic Analysis: Deconstructing the Challenge

A logical retrosynthetic analysis of the target molecule reveals several potential pathways for constructing the key C3 quaternary center. The primary disconnections involve the formation of the C3-allyl bond and the elaboration of the piperidine ring itself. This leads to three principal strategic approaches, each with distinct advantages and considerations.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Strategies

The enantioselective construction of the C3-quaternary center can be achieved through several distinct methodologies. The choice of strategy often depends on factors such as desired scale, availability of starting materials, and the required level of enantiopurity.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Allylation

This classic and robust strategy involves covalently attaching a chiral auxiliary to a prochiral piperidine precursor. The inherent chirality of the auxiliary directs the incoming electrophile (in this case, an allyl group) to one face of the molecule, thereby creating the new stereocenter with a high degree of diastereoselectivity.[4]

The most common auxiliaries for this purpose are Evans-type oxazolidinones and pseudoephedrine amides.[4][] The process typically involves:

-

Coupling: The carboxylic acid of an N-Boc-piperidine-3-carboxylic acid precursor is coupled to the chiral auxiliary.

-

Enolate Formation: The resulting imide or amide is treated with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) to generate a conformationally locked Z-enolate. The steric bulk of the auxiliary effectively blocks one face of the enolate.

-

Diastereoselective Allylation: The enolate is quenched with an allyl halide (e.g., allyl iodide or bromide), which adds to the less hindered face.

-

Auxiliary Cleavage: The auxiliary is hydrolytically removed, typically under mild acidic or basic conditions, to reveal the enantiomerically enriched carboxylic acid and recover the auxiliary.

Caption: Workflow for chiral auxiliary-mediated synthesis.

Strategy 2: Catalytic Asymmetric Synthesis

The use of a chiral catalyst to control stereoselectivity represents a more atom-economical approach. Both metal-based catalysts and organocatalysts have been successfully employed for the synthesis of related chiral piperidines.[6][7][8]